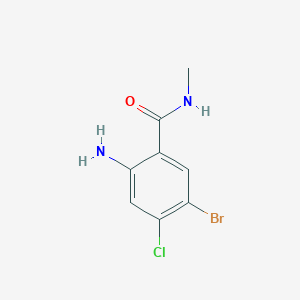

2-amino-5-bromo-4-chloro-N-methylbenzamide

Description

2-Amino-5-bromo-4-chloro-N-methylbenzamide (CAS: 1379318-30-5) is a halogenated benzamide derivative with the molecular formula C₈H₈BrClN₂O and a molecular weight of 263.52 g/mol. Its structural features include:

- A benzamide backbone substituted with bromo (Br) at position 5, chloro (Cl) at position 4, and an amino (-NH₂) group at position 2.

- An N-methyl group on the amide nitrogen.

Key identifiers include:

Properties

IUPAC Name |

2-amino-5-bromo-4-chloro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O/c1-12-8(13)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZYNJBCTHNRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379318-30-5 | |

| Record name | 2-amino-5-bromo-4-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-4-chloro-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzamide derivative.

Chlorination: Chlorine is introduced at the 4-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Amination: The amino group is introduced at the 2-position through a nucleophilic substitution reaction using ammonia or an amine source.

Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production of 2-amino-5-bromo-4-chloro-N-methylbenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-4-chloro-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

2-Amino-5-bromo-4-chloro-N-methylbenzamide serves as an important intermediate in the synthesis of various bioactive molecules. It has been reported to exhibit inhibitory effects against hepatitis C NS5B polymerases, indicating its potential as a therapeutic agent . The compound's structure allows for modifications that can enhance its biological activity.

1.2 Drug Development

The compound is used in the development of pharmaceuticals targeting viral infections and other diseases. Its derivatives have shown promise in preclinical studies, suggesting that they may lead to new antiviral drugs .

Agricultural Applications

2.1 Pesticide Development

The compound is also utilized as an intermediate in the synthesis of diamide pesticides, such as tetrachlorantraniliprole. This pesticide is known for its effectiveness against a variety of pests while being less harmful to beneficial insects compared to traditional pesticides . The synthesis process for these pesticides often involves chlorination reactions that utilize 2-amino-5-bromo-4-chloro-N-methylbenzamide as a key starting material.

Analytical Applications

3.1 Buffering Agent

In biochemical research, 2-amino-5-bromo-4-chloro-N-methylbenzamide can function as a non-ionic organic buffering agent, maintaining pH levels in cell cultures within the range of 6 to 8.5. This property is crucial for experiments that require stable pH conditions for optimal enzyme activity and cellular function .

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of 2-amino-5-bromo-4-chloro-N-methylbenzamide and their evaluation for antiviral activity against hepatitis C virus (HCV). The findings indicated that certain modifications led to increased potency against HCV, showcasing the compound's versatility in drug design .

Case Study: Pesticide Efficacy

Research conducted on the use of tetrachlorantraniliprole, derived from 2-amino-5-bromo-4-chloro-N-methylbenzamide, demonstrated its effectiveness in controlling pest populations while minimizing environmental impact. Field trials showed that this pesticide outperformed several conventional alternatives, leading to increased interest in its commercial application .

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-4-chloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

Key Observations

Fluorine in analogs (e.g., ) may increase metabolic stability due to its electronegativity and small atomic radius.

Amide Substituents :

Biological Activity

2-Amino-5-bromo-4-chloro-N-methylbenzamide is a chemical compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes an amino group, halogens, and a methyl group, allows it to interact with biological systems in diverse ways. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure

The compound has the molecular formula and features a benzamide core substituted with bromine and chlorine atoms. This substitution pattern is critical for its biological activity.

Antimicrobial Activity

Research indicates that 2-amino-5-bromo-4-chloro-N-methylbenzamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 30 |

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of 2-amino-5-bromo-4-chloro-N-methylbenzamide has been explored through various studies. In one notable study, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated significant antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest in the S phase |

The mechanism involves the activation of apoptotic pathways, leading to increased caspase levels and subsequent cell death .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has shown inhibitory effects on carbonic anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor growth and metastasis.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| Carbonic Anhydrase IX | 10.93 | High selectivity over CA II |

This selectivity is crucial as it minimizes potential side effects on normal tissues while targeting cancerous cells .

The biological activity of 2-amino-5-bromo-4-chloro-N-methylbenzamide can be attributed to its ability to bind to specific molecular targets within cells. The presence of halogen substituents enhances its interaction with biological macromolecules such as proteins and nucleic acids, thereby altering their function and leading to therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited a spectrum of activity comparable to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with 2-amino-5-bromo-4-chloro-N-methylbenzamide resulted in significant reductions in cell viability across multiple cancer cell lines, reinforcing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-4-chloro-N-methylbenzamide, and how can purity (>95%) be achieved?

- Methodological Answer : Synthesis typically involves multi-step functionalization of a benzamide scaffold. For example, bromination and chlorination can be performed using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperature (0–5°C). Amide formation via coupling reagents like HATU or EDCI with methylamine ensures regioselectivity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methyl group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects, as demonstrated in related benzamide structures .

- FT-IR to verify amide C=O stretching (~1650–1680 cm⁻¹) and NH₂ vibrations .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.

- Photostability : Expose to UV light (254 nm) and monitor changes in UV-Vis spectra.

- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; quantify hydrolysis products using LC-MS. Store the compound in amber vials at –20°C under inert atmosphere to minimize decomposition .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR chemical shifts) between computational and experimental results be resolved?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data to identify discrepancies.

- Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria, which may alter peak splitting.

- Cross-validate with alternative techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for designing pharmacological studies targeting kinase inhibition or receptor binding?

- Methodological Answer :

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., tyrosine kinases).

- Enzyme assays : Measure IC₅₀ values via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). Include positive controls (e.g., staurosporine) and validate selectivity across kinase panels.

- In vitro toxicity : Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays. Prioritize derivatives with EC₅₀ > 50 µM for further study .

Q. How can regioselectivity challenges in bromine/chlorine substitution reactions be addressed?

- Methodological Answer :

- Directing groups : Introduce electron-donating groups (e.g., -NH₂) para to the target position to direct electrophilic substitution.

- Halogen exchange : Use Ullmann-type coupling with CuI catalysts to replace bromine with chlorine selectively.

- Protection/deprotection : Temporarily protect the amine group with Boc or Fmoc to prevent unwanted side reactions during halogenation .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Calculate local electrophilicity indices (e.g., Fukui functions) to identify reactive sites.

- Simulate reaction pathways using transition state theory (Gaussian 09, TS optimizer) to evaluate activation energies.

- Validate predictions with kinetic studies (e.g., monitoring SNAr rates with varying nucleophiles) .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting bioactivity data across cell lines or animal models?

- Methodological Answer :

- Normalize data using Z-score transformation to account for inter-experimental variability.

- Perform meta-analysis of published datasets to identify outliers or confounding factors (e.g., cell line genetic drift).

- Validate findings in orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability assays) .

Q. What statistical methods are recommended for dose-response studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.